3-Iodo-4-(trifluoromethyl)aniline hydrochloride
Description
3-Iodo-4-(trifluoromethyl)aniline hydrochloride is a halogenated aromatic amine derivative characterized by the presence of iodine and a trifluoromethyl group on the benzene ring. The compound is synthesized via iodination of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride using N-iodosuccinimide in acetic acid, achieving a high yield of 93% . Its molecular formula is C₇H₆ClF₃IN, with an LCMS-derived molecular ion peak at m/z 362 [M+H]⁺. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical intermediate synthesis .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-iodo-4-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN.ClH/c8-7(9,10)5-2-1-4(12)3-6(5)11;/h1-3H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNIKEWOJHCRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethyl)aniline hydrochloride typically involves the iodination of 4-(trifluoromethyl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or a mixture of iodine and a strong acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature, pressure, and reagent concentrations. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound where the iodine atom is replaced by another aromatic group.
Scientific Research Applications
3-Iodo-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 3-Iodo-4-(trifluoromethyl)aniline hydrochloride exerts its effects depends on the specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The table below summarizes key structural and functional differences between 3-Iodo-4-(trifluoromethyl)aniline hydrochloride and related compounds:
Key Observations:
Electronic Effects: The trifluoromethyl group in all compounds is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution to specific positions. Bis-trifluoromethyl substitution in 2,5-Bis-(trifluoromethyl)aniline amplifies electron withdrawal, increasing the amine's acidity compared to mono-substituted analogs .
Synthetic Efficiency :
- The iodination step for this compound is highly efficient (93% yield), contrasting with the more complex purification required for 3-chloro-N-phenyl-phthalimide in polymer applications .
Applications: The target compound is tailored for pharmaceutical intermediates, whereas 3-chloro-N-phenyl-phthalimide serves as a monomer for high-performance polyimides . 3-(Trifluoromethyl)aniline HCl is a precursor for herbicides, highlighting the role of trifluoromethyl groups in agrochemicals .
Physicochemical Properties
- Solubility : The hydrochloride salt enhances water solubility relative to neutral analogs like 2,5-Bis-(trifluoromethyl)aniline.
- Stability : Iodine’s larger atomic radius may reduce thermal stability compared to chloro-substituted phthalimides .
Biological Activity
3-Iodo-4-(trifluoromethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, characterized by the presence of both an iodine atom and a trifluoromethyl group, enhances its reactivity and potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C₇H₆ClF₃IN
- Molecular Weight : Approximately 323.48 g/mol
- Purity : 95%
The trifluoromethyl group contributes to the compound's lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, particularly those associated with cancer progression.
- Receptor Binding : It has been suggested that this compound can bind to specific receptors, altering signal transduction pathways that are vital for cellular function.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which warrant further investigation to elucidate the specific mechanisms involved.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor activity. It has been shown to interact with biological targets implicated in cancer pathways:
- Case Study : A study demonstrated that derivatives containing similar structural motifs exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential:
- In Vitro Studies : In preliminary tests, compounds with trifluoromethyl groups have shown enhanced activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like trifluoromethyl significantly increases antimicrobial efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | Lacks iodine; used in dye synthesis |
| 3-Iodoaniline | C₆H₈IN | No trifluoromethyl group; simpler structure |
| 2-Iodo-4-(trifluoromethyl)aniline | C₇H₆F₃IN | Different position of iodine; altered reactivity |
The combination of both iodine and trifluoromethyl groups in this compound enhances its reactivity and potential biological activity compared to its analogs.
Future Directions in Research
While initial findings are promising, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound:
- Detailed Mechanistic Studies : Investigating specific interactions with enzymes and receptors will provide insights into its mode of action.
- Expanded Antimicrobial Testing : Comprehensive studies against a broader range of microbial strains will clarify its efficacy as an antimicrobial agent.
- In Vivo Studies : Animal models will be crucial for assessing the therapeutic potential and safety profile of this compound.
Q & A
Synthesis Methodology
Basic : What are the common synthetic routes for preparing 3-Iodo-4-(trifluoromethyl)aniline hydrochloride, and what critical parameters influence yield and purity? The synthesis involves iodination of 4-(trifluoromethyl)aniline derivatives under acidic conditions. For example, hydrogen chloride in 1,4-dioxane facilitates the formation of the hydrochloride salt, followed by purification via solvent precipitation (ether/hexane) to achieve high purity (82% yield) . Key parameters include reaction temperature (room temperature to mild heating), stoichiometric control of iodinating agents, and inert atmosphere to prevent side reactions. Anhydrous conditions are critical to avoid hydrolysis of the trifluoromethyl group .
Safety and Handling
Basic : What safety protocols are essential when handling this compound in laboratory settings? Strict adherence to PPE (gloves, goggles, lab coat) and fume hood use is required to prevent inhalation or dermal exposure. The compound’s safety data sheet (SDS) indicates acute toxicity via oral, dermal, and inhalation routes (Category 4). Emergency measures include immediate use of eye wash stations and safety showers. Storage should be in cool, dry conditions away from oxidizers .
Analytical Characterization
Intermediate : Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
- LC-MS (m/z [M+H]+) confirms molecular weight.
- HPLC (retention time ~0.83 minutes under specific conditions) assesses purity .
- FT-IR and Raman spectroscopy identify functional groups (e.g., NH₂, CF₃ stretches) .
- NMR (¹H, ¹³C, ¹⁹F) elucidates structural features, with ¹⁹F NMR confirming trifluoromethyl group integrity .
Substituent Effects on Reactivity
Advanced : How do the iodo and trifluoromethyl substituents influence the electronic and steric properties in nucleophilic aromatic substitution reactions? The electron-withdrawing trifluoromethyl group activates the aromatic ring toward electrophilic attack but deactivates it for nucleophilic substitution. The iodo substituent acts as a leaving group, facilitating substitution at the para position. Steric hindrance from CF₃ may direct nucleophiles to less hindered positions. Computational studies (DFT) map electron density to predict reactivity .
Optimization of Reaction Conditions
Advanced : What strategies optimize reaction conditions for synthesizing derivatives of this compound? Systematic variation of catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic like DMF), and temperature (60–100°C) via Design of Experiments (DoE) enhances yield. For Suzuki couplings, base (Na₂CO₃) and ligand (e.g., SPhos) are critical. Purification via column chromatography or recrystallization ensures product integrity .
Degradation Pathways
Advanced : What are the predominant degradation pathways under acidic and oxidative conditions?
- Acidic conditions : Protonation of the amino group leads to C-I bond hydrolysis, releasing iodide ions.
- Oxidative environments (e.g., H₂O₂): Oxidation of the aniline to nitroso/nitro derivatives. Stability studies using TGA and HPLC under stress conditions (pH, light) identify degradation products .
Pharmaceutical Intermediates
Intermediate : How is this compound utilized in synthesizing pharmaceutical intermediates? It serves as a precursor for Suzuki-Miyaura cross-coupling to introduce aryl groups, forming biaryl structures common in kinase inhibitors. Coupling with 4-pyridinylboronic acid yields intermediates for p38 MAPK inhibitors. The hydrochloride salt improves solubility in polar media .
Addressing Analytical Discrepancies
Advanced : How can contradictions in reported physicochemical data (e.g., melting point) be resolved? Discrepancies may arise from polymorphic forms or impurities. Techniques include:
- DSC to identify polymorphs.
- Elemental analysis (EA) and ICP-MS to quantify halide content.
- Comparative studies using standardized methods (e.g., USP guidelines) .
Computational Modeling
Advanced : What computational approaches predict reactivity and interactions in supramolecular complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
